molecular formula C13H12ClNO4 B179062 ethyl N-[4-(chloromethyl)-2-oxochromen-7-yl]carbamate CAS No. 147963-30-2

ethyl N-[4-(chloromethyl)-2-oxochromen-7-yl]carbamate

Cat. No. B179062
M. Wt: 281.69 g/mol
InChI Key: IVDPVMAMQUEQNP-UHFFFAOYSA-N
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Description

Ethyl N-[4-(chloromethyl)-2-oxochromen-7-yl]carbamate is a chemical compound with the CAS Number: 147963-30-2 . It has a molecular weight of 281.7 and is used in scientific research, with applications in drug development, organic synthesis, and biological studies.


Synthesis Analysis

The synthesis of carbamates, such as ethyl N-[4-(chloromethyl)-2-oxochromen-7-yl]carbamate, can be achieved through the reaction of CO2 and amines . This process can be mediated by superbases, such as 1,1,3,3-tetramethylguanidine (TMG), which are able to actively transfer the carboxylate group to various substrates .


Molecular Structure Analysis

The InChI Code for ethyl N-[4-(chloromethyl)-2-oxochromen-7-yl]carbamate is 1S/C13H12ClNO4/c1-2-18-13(17)15-9-3-4-10-8(7-14)5-12(16)19-11(10)6-9/h3-6H,2,7H2,1H3,(H,15,17) .


Chemical Reactions Analysis

The formation of carbamates involves the reaction of CO2 and amines . The reaction can be mediated by superbases, such as 1,1,3,3-tetramethylguanidine (TMG), which are able to actively transfer the carboxylate group to various substrates .


Physical And Chemical Properties Analysis

Ethyl N-[4-(chloromethyl)-2-oxochromen-7-yl]carbamate has a melting point of 242-247 .

properties

IUPAC Name

ethyl N-[4-(chloromethyl)-2-oxochromen-7-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO4/c1-2-18-13(17)15-9-3-4-10-8(7-14)5-12(16)19-11(10)6-9/h3-6H,2,7H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVDPVMAMQUEQNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl N-[4-(chloromethyl)-2-oxo-2H-chromen-7-yl]carbamate

Synthesis routes and methods

Procedure details

A suspension of ethyl 3-hydroxyphenylurethane (1.81 g, 0.01 mmole), ethyl 4-chloroacetoacetate (1.81 mL, 0.011 mole) and 70% H2SO4 (50 mL) is stirred for 4 hours at room temperature. The clear solution is poured into 400 mL of ice-water, with constant stirring, to yield a yellowish precipitate. The solid is filtered, washed with water and dried. The product is recrystallized from methanol to give colorless needles (86%).
Name
ethyl 3-hydroxyphenylurethane
Quantity
1.81 g
Type
reactant
Reaction Step One
Quantity
1.81 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
400 mL
Type
solvent
Reaction Step Two
Yield
86%

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